molecular formula C9H9ClO2 B2730267 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 18385-76-7

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2730267
CAS No.: 18385-76-7
M. Wt: 184.62
InChI Key: DTXFWMLTXBVKIG-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol is an organic compound with the molecular formula C9H9O2Cl. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a chloro substituent at the 6th position and a hydroxyl group at the 4th position of the dihydrobenzopyran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2H-chromen-4-one.

    Reduction: The chromenone is subjected to reduction using a suitable reducing agent like sodium borohydride (NaBH4) in an alcohol solvent (e.g., ethanol) to yield this compound.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing large-scale reduction techniques with optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automated Purification: Employing automated purification systems such as high-performance liquid chromatography (HPLC) for consistent quality control.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: Further reduction can lead to the formation of fully saturated benzopyran derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of 6-chloro-2H-chromen-4-one.

    Reduction: Formation of 6-chloro-3,4-dihydro-2H-1-benzopyran.

    Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2H-chromen-4-one: A precursor in the synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol.

    3,4-dihydro-2H-1-benzopyran-4-ol: Lacks the chloro substituent, leading to different chemical and biological properties.

    6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a bromo substituent instead of chloro, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. The presence of the chloro group can influence its interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXFWMLTXBVKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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